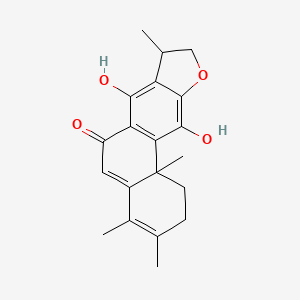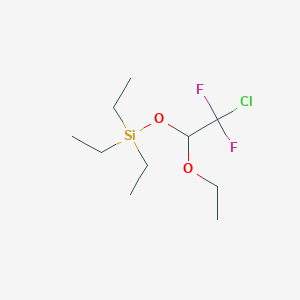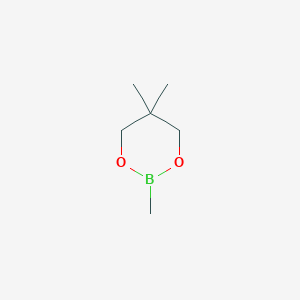
2,5,5-Trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,5,5-Trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of boronic acid with 2,2,4-trimethyl-1,3-pentanediol, which results in the formation of the dioxaborinane ring . The reaction is usually carried out in the presence of a dehydrating agent such as toluene or xylene, and the product is purified by distillation or recrystallization.
Analyse Chemischer Reaktionen
2,5,5-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: It can undergo substitution reactions with nucleophiles to form new boron-containing compounds.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, forming organoboron compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5,5-Trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
Wirkmechanismus
The mechanism of action of 2,5,5-Trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, for example, the boron atom coordinates with the alkene or alkyne, leading to the formation of a boronate ester .
Vergleich Mit ähnlichen Verbindungen
2,5,5-Trimethyl-1,3,2-dioxaborinane can be compared with other boron-containing heterocycles such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but with a phenyl group instead of a trimethyl group.
Bis(neopentyl glycolato)diboron: A dimeric boron compound used in similar applications.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry.
Eigenschaften
Molekularformel |
C6H13BO2 |
|---|---|
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
2,5,5-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-8-7(3)9-5-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
ASRDINLIZIEEFA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


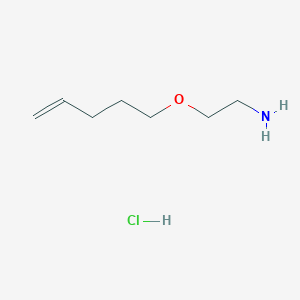
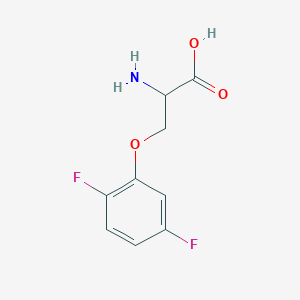
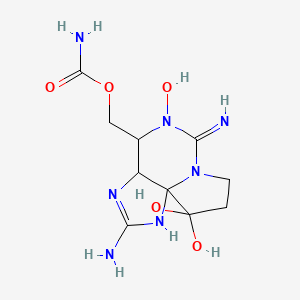
![Methyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12306209.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)


![3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12306235.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)

![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12306254.png)
